N-Cbz-beta-phenyl-D-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXDTIGARAROZ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Chemical Synthesis and Biological Sciences
The importance of N-Cbz-beta-phenyl-D-phenylalanine extends across both chemical synthesis and the life sciences, primarily due to its role as a precursor to complex molecular structures and its potential to influence biological systems.
The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amine from participating in unwanted side reactions while a peptide chain is being assembled. This allows for the controlled and sequential addition of amino acids to build a desired peptide sequence. The stability of the Cbz group under various reaction conditions, coupled with its straightforward removal, makes it a reliable choice for chemists.
In the biological sciences, the D-configuration of the amino acid is of particular note. Peptides and other molecules incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation compared to their natural L-amino acid counterparts. This increased stability can lead to longer half-lives in biological systems, a desirable property for therapeutic agents. While specific biological activities of this compound itself are not extensively documented in publicly available research, derivatives of D-phenylalanine have been investigated for various therapeutic applications. For instance, D-phenylalanine has been explored for its potential analgesic effects by inhibiting the enzymes that break down enkephalins, which are natural pain-relieving molecules in the body. wikipedia.org
Contextual Role As a Chiral Building Block
Enantioselective and Diastereoselective Synthetic Strategies
The creation of this compound with the correct three-dimensional arrangement of its atoms is a critical challenge in organic synthesis. Enantioselective and diastereoselective strategies are paramount to selectively produce the desired D-isomer.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral molecules like β-phenylalanine derivatives. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Recent advancements have focused on metal-catalyzed reactions. For instance, an asymmetric palladium-mediated hydroesterification of arylenimides has been developed. nih.gov This method employs a diphosphine ligand, specifically [(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] (DIOP), in conjunction with a [allylPdCl]2 complex to achieve high enantioselectivity in the synthesis of β-phenylalanine precursors. nih.gov Similarly, copper-catalyzed hydroamination reactions of cinnamates, using a Cu(OAc)2 catalyst and a specific phosphine (B1218219) ligand, have shown success in producing β-amino acid derivatives with high yields and enantiomeric ratios. nih.gov Rhodium-catalyzed methods have also been explored in the synthesis of β-phenylalanine derivatives. nih.gov
Another innovative approach involves the use of magnetically separable heterogeneous rosin-derived amino thiourea (B124793) catalysts. nih.gov These recyclable catalysts have been successfully used in Mannich-type reactions to produce N-protected β-amino malonates, which are precursors to β-amino acids, with good yields and high enantioselectivity. nih.gov
The table below summarizes key catalytic asymmetric synthesis approaches for β-phenylalanine derivatives.
| Catalyst System | Reaction Type | Key Features | Reference |
| [allylPdCl]2 / DIOP | Hydroesterification | High enantioselectivity | nih.gov |
| Cu(OAc)2 / Phosphine Ligand | Hydroamination | Good regioselectivity and enantioselectivity | nih.gov |
| Rhodium Complexes | Various | - | nih.gov |
| Magnetically Separable Rosin-Derived Amino Thiourea | Mannich Reaction | Recyclable catalyst, good yields, high enantioselectivity | nih.gov |
Enzymatic and Biocatalytic Transformations
The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govnih.gov Various enzymatic and biocatalytic strategies have been developed for the stereoselective synthesis of β-amino acids and their derivatives. nih.gov
Phenylalanine aminomutase (PAM) is an enzyme that can be utilized for the synthesis of β-phenylalanine derivatives. nih.gov PAMs can catalyze the isomerization of α-phenylalanine derivatives to their corresponding (S)-β-isomers with high purity and enantiomeric excess. nih.gov For example, (S)-β-phenylalanine has been successfully synthesized from an α-phenylalanine derivative with a 72% yield and greater than 99% enantiomeric excess. nih.gov EncP from Streptomyces maritimus, a member of the PAM family, has been used for the production of (S)-β-phenylalanine derivatives from cinnamic acids, showing excellent stereoselectivity. nih.gov
Engineered phenylalanine ammonia (B1221849) lyases (PAL) have also been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which are structurally related to β-phenylalanine. nih.gov By modifying the enzyme's active site, researchers have enabled the synthesis of various β-branched phenylalanine analogs with high diastereoselectivity and enantioselectivity. nih.gov
Lipases are widely used enzymes in industrial biocatalysis, including in the production of β-phenylalanine. nih.gov One common strategy is the kinetic resolution of racemic mixtures. For instance, Amano PS lipase (B570770) from Burkholderia cepacia can selectively hydrolyze the ester of one enantiomer in a racemic mixture of β-phenylalanine esters, allowing for the separation of the (R)-enantiomer with high enantiomeric excess. nih.gov Carica papaya lipase (CPL) has also been employed for the enantioselective synthesis of related compounds through the kinetic resolution of a racemic acetylamino ester. nih.gov
The efficiency of lipase-catalyzed resolutions can be influenced by the reaction conditions. Studies have shown that the use of specific acylating agents, such as ethyl methoxyacetate, can significantly increase the reaction rate of lipase-catalyzed aminolysis. nih.gov
| Enzyme | Application | Key Findings | Reference |
| Amano PS Lipase (Burkholderia cepacia) | Kinetic Resolution | Selective hydrolysis to produce (R)-β-phenylalanine with >99% ee. | nih.gov |
| Carica papaya Lipase (CPL) | Kinetic Resolution | Enantioselective synthesis of a serotonin (B10506) reuptake inhibitor precursor. | nih.gov |
The removal of the N-carbobenzyloxy (Cbz) protecting group is a crucial step in the synthesis of the final amino acid. Biocatalytic processes have been developed for the selective hydrolysis of the Cbz group from protected D- or L-amino acids. researchgate.net Enzymes with specificities for either the D- or L-enantiomer have been isolated and characterized. nih.govresearchgate.net
A Cbz-deprotecting enzyme from Sphingomonas paucimobilis has been identified and shown to be L-specific. nih.govresearchgate.net Conversely, a D-specific Cbz-ase has been isolated from a Burkholderia phenazinium strain. nih.gov The substrate specificities of these enzymes have been evaluated on a range of Cbz-protected amino acids, providing a deeper understanding of their catalytic activity and enantioselectivity. researchgate.net This knowledge allows for the targeted removal of the Cbz group, preserving the desired stereochemistry of the final product.
| Enzyme Source | Enantioselectivity | Reference |
| Sphingomonas paucimobilis | L-specific | nih.govresearchgate.net |
| Burkholderia phenazinium | D-specific | nih.gov |
Chelate-Claisen Rearrangements and Alkylation Reactions
The Chelate-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that has been applied to the stereoselective synthesis of β-branched phenylalanine derivatives. researchgate.net This rearrangement of chelated N-protected amino acid allylic esters proceeds with a high degree of chirality transfer, allowing for the synthesis of α-alkylated γ,δ-unsaturated amino acids in good yields and with high diastereoselectivity. researchgate.net The methodology provides access to a wide array of modified β-phenylalanine derivatives that can undergo further chemical transformations. researchgate.net
Alkylation reactions are another fundamental strategy for introducing the β-phenyl side chain. The asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive amino acid, has been achieved through the alkylation of a sultam Boc-sarcosinate. nih.gov This method demonstrates the use of a chiral auxiliary to control the stereochemistry of the newly formed stereocenter.
Control of Stereochemical Integrity During Peptide Coupling Reactions
A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the chiral α-carbon during the formation of a peptide bond. For this compound, which possesses two stereocenters (at the α and β carbons), this control is paramount. The activation of the carboxylic acid group required for coupling can lead to racemization, primarily through the formation of a planar oxazolone (B7731731) intermediate. nih.govhighfine.com
Carbamate protecting groups like Cbz are known to suppress the rate of racemization compared to other N-acyl groups because the resonance of the urethane (B1682113) linkage makes the formation of the problematic oxazolone less favorable. luxembourg-bio.com Despite this, the risk of epimerization is not eliminated, especially during fragment coupling or with prolonged activation times. nih.gov
To mitigate this risk, several strategies are employed:
Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimides like DCC can be used, they often lead to significant racemization unless paired with an additive. highfine.com More advanced reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and uronium/aminium salts like HBTU have been developed to facilitate amide bond formation with minimal loss of stereochemical purity. luxembourg-bio.comresearchgate.net DEPBT, in particular, has proven effective for coupling N-acyl protected amino acids where racemization is a major concern. luxembourg-bio.com
Racemization Suppressants: Additives are frequently included in the coupling reaction mixture. These additives react with the activated amino acid to form an active ester intermediate that is more resistant to racemization than the initial activated species. highfine.com Commonly used suppressants include 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic and often more effective analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). highfine.compeptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another highly efficient and less hazardous alternative to HOBt. luxembourg-bio.com
Reaction Conditions: Factors such as the solvent, temperature, and base used can influence the extent of racemization. Non-polar solvents and lower temperatures generally reduce the rate of racemization. The use of sterically hindered, non-nucleophilic bases is also preferred to prevent base-catalyzed epimerization.
Recent research has also explored the impact of modifications to the peptide backbone itself. For instance, the introduction of N-alkoxy groups has been shown to suppress epimerization by destabilizing the transition state leading to the oxazolone intermediate through electronic effects. rsc.org These advanced methodologies are crucial for ensuring the stereochemical fidelity of peptides containing complex residues like this compound.
| Compound Name | Abbreviation/Synonym | Role/Type |
|---|---|---|
| This compound | (2R)-2-{[(Benzyloxy)carbonyl]amino}-3,3-diphenylpropanoic acid | Protected Amino Acid |
| Benzyl Chloroformate | Cbz-Cl | Protecting Group Reagent |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Protecting Group Reagent |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | Solvent |
| 1-Hydroxybenzotriazole | HOBt | Racemization Suppressant |
| 1-Hydroxy-7-azabenzotriazole | HOAt | Racemization Suppressant |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma | Racemization Suppressant |
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Coupling Reagent |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Coupling Reagent |
Conformational Analysis and Molecular Recognition Studies
Investigations of Solution-Phase Conformations
In solution, N-Cbz-beta-phenyl-D-phenylalanine can adopt a multitude of conformations due to the rotation around its single bonds. The study of these dynamic structures provides insight into the behavior of the molecule in a biologically relevant, fluid environment.
Application of Nuclear Magnetic Resonance Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For molecules like this compound, 1H NMR provides crucial information. The chemical shifts of protons, particularly those on the amino acid backbone (the α- and β-protons), are highly sensitive to their local electronic environment, which is dictated by the molecule's conformation.
While specific NMR data for this compound is not extensively published, analysis of its close analog, N-Cbz-D-phenylalanine, in a solvent like DMSO-d6 reveals characteristic signals. sigmaaldrich.com For instance, the protons of the phenyl rings and the benzylic group of the Cbz moiety typically appear in the aromatic region (around 7.2-7.7 ppm), while the alpha-proton shows a distinct shift influenced by the adjacent substituents. sigmaaldrich.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in establishing through-space proximities between specific protons, thereby defining the relative orientation of the phenyl rings and the peptide backbone.
Table 1: Representative 1H NMR Data for a Related Compound (N-Cbz-D-phenylalanine) Note: This data is for a structural analog and serves to illustrate the type of information obtained from NMR.
| Assignment | Shift (ppm) in DMSO-d6 |
|---|---|
| Phenyl H (Cbz & Phe) | 7.21 - 7.67 |
| Benzylic CH2 (Cbz) | ~4.97 |
| Alpha-CH | ~4.20 |
| Beta-CH2 | 2.84 - 3.68 |
Molecular Dynamics Simulations of Conformational Preferences
Molecular dynamics (MD) simulations offer a computational lens to view the conformational flexibility of a molecule over time. These simulations model the interactions between the atoms of the molecule and the surrounding solvent, governed by a force field, to predict its dynamic behavior. For this compound, MD simulations could map out the energy landscape of its various conformers, identifying low-energy, stable states that are likely to be prevalent in solution. Such studies on constrained phenylalanine analogues have shown that the orientation of aromatic side chains is strongly influenced by the environment and interactions with the peptide backbone. mdpi.com
Solid-State Conformational Analysis via X-ray Crystallography
X-ray crystallography provides the most definitive, high-resolution data on the conformation of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the packed arrangement of molecules in a crystal lattice.
The crystallization of phenylalanine and its derivatives can be challenging, but successful analysis reveals detailed structural information. nih.gov Studies on L-phenylalanine, for example, have shown that it can exist in multiple polymorphic forms, each with distinct molecular conformations and packing arrangements. sigmaaldrich.combldpharm.com For this compound, a crystal structure would elucidate the exact torsion angles of the backbone and the orientation of the two beta-phenyl groups relative to each other and to the rest of the molecule. This solid-state structure is often considered a low-energy conformation that may be relevant for receptor binding.
Structure-Activity Relationship Studies and Conformational Flexibility
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. For this compound, SAR studies would involve synthesizing and testing analogs to determine which parts of the molecule are essential for activity.
Research on the closely related N-benzoyl-D-phenylalanine has provided valuable SAR insights regarding its interaction with the sulphonylurea receptor in pancreatic beta-cells. sigmaaldrich.com Key findings from such studies include:
Stereospecificity : The D-isomer of N-benzoyl-phenylalanine shows significantly higher affinity and potency compared to its L-isomer, highlighting the importance of the stereochemistry at the alpha-carbon for receptor interaction. sigmaaldrich.com
Role of Aromatic Rings : Modifications to the phenyl ring, such as adding substituents, can drastically alter binding affinity and potency, indicating that lipophilic and electronic properties are crucial for the interaction. sigmaaldrich.com
Conformational Constraint : Introducing rigidity into similar molecules can influence their conformational propensities and, consequently, their biological activity. mdpi.com
These principles suggest that the specific D-configuration and the lipophilic nature of the two beta-phenyl groups in this compound are likely critical determinants of its biological profile.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. nih.govuni.lu This modeling provides a hypothesis for the ligand's binding mode and affinity.
In a typical docking study involving this compound, the compound would be computationally placed into the active site of a target receptor. The process involves a search algorithm to explore various poses of the ligand within the binding site and a scoring function to evaluate the fitness of each pose. nih.gov Docking studies on similar compounds, such as 3-phenyl-β-alanine-based inhibitors of carbonic anhydrase II, have shown that specific hydrogen bonds and hydrophobic interactions are key to binding. bldpharm.com For this compound, docking could reveal potential hydrogen bonds involving its carboxylic acid and amide groups, as well as π-π stacking or hydrophobic interactions from its three phenyl rings, thereby predicting its mechanism of action at a molecular level. bldpharm.com
Strategic Applications of this compound in Medicinal Chemistry and Bioorganic Design
N-Carbobenzyloxy-beta-phenyl-D-phenylalanine, a protected derivative of the unnatural amino acid β-phenylalanine, serves as a pivotal building block in the fields of medicinal chemistry and bioorganic design. Its unique structural features, including the extended backbone and defined stereochemistry, offer significant advantages in the creation of sophisticated molecular architectures with tailored biological activities. The carbobenzyloxy (Cbz) protecting group facilitates its use in standard peptide synthesis protocols, while the β-amino acid nature imparts crucial properties such as increased stability against enzymatic degradation. researchgate.neteurekaselect.com This article explores the strategic applications of this compound, focusing on its role in the development of peptidomimetics, its utility as a chiral intermediate, and its functionalization for biochemical tools.
Derivatization and Analog Discovery
Modification of Side Chains for Enhanced Biological Recognition
Modification of the phenyl side chains is a critical strategy for enhancing the biological recognition and efficacy of N-Cbz-beta-phenyl-D-phenylalanine analogs. Introducing different substituents onto the aromatic rings can significantly alter the molecule's steric and electronic properties, leading to improved interactions with biological targets.
One common approach is the introduction of halogen atoms, such as fluorine or bromine. Fluorine, for instance, is considered to be isosteric with hydrogen but possesses high electronegativity, which can alter local molecular conformations and metabolic stability. The substitution of hydrogen with halogens on the phenyl ring of phenylalanine and its derivatives has been explored to create potent enzyme inhibitors. These modifications can lead to enhanced binding affinity and specificity for target enzymes. A study on phosphonic acid analogues of phenylalanine demonstrated that introducing fluorine and bromine atoms into the phenyl ring resulted in potent inhibitors of human and porcine alanyl aminopeptidases.
The strategic placement of these substituents is crucial, as different positions on the aromatic ring (ortho, meta, para) can have varied impacts on biological activity. These modifications highlight the utility of β-phenylalanine derivatives as versatile scaffolds for pharmacomodulation in the pursuit of new therapeutic agents. nih.gov
| Modification Type | Substituent | Position on Phenyl Ring | Potential Effect |
|---|---|---|---|
| Halogenation | Fluorine (F) | para-, meta-, ortho- | Alters electronic properties, can enhance binding affinity and metabolic stability. |
| Halogenation | Bromine (Br) | para-, meta-, ortho- | Increases steric bulk and lipophilicity, potentially improving target interaction. |
| Isotopic Labeling | 13C, 19F, 2H | Varies | Used as reporters in NMR applications to study protein interactions without significantly altering structure. |
Synthesis of Phosphinate Analogs and Pseudopeptides
Replacing the carboxylate group of this compound with a phosphinate moiety (-P(O)(OH)CH2-) is a key strategy for creating pseudopeptides. These analogs act as transition-state inhibitors for metalloproteases, where the phosphinate group mimics the tetrahedral intermediate of peptide bond hydrolysis.
The synthesis of phosphinic dipeptide analogs is a complex process that often involves the multistep preparation of individual building blocks that are combined in a final step. For instance, a common synthetic route may start with a Cbz-protected amino phosphinic acid which is then coupled with a second amino acid ester to form the pseudodipeptide backbone. The Cbz group provides stable protection during these coupling reactions. Subsequently, the Cbz group may be replaced by other protecting groups, like the Fmoc group, to facilitate further elongation in solid-phase peptide synthesis. This exchange often requires mild conditions, such as catalytic hydrogenolysis using ammonium formate as a hydrogen donor, to avoid cleaving other sensitive groups in the molecule.
Phosphonic acid analogues of phenylalanine and homophenylalanine have been successfully synthesized and demonstrated significant inhibitory potential against zinc-dependent aminopeptidases. acs.org This approach underscores the value of phosphinate and phosphonate chemistry in transforming β-amino acid scaffolds into potent enzyme inhibitors.
Orthogonal Protection Strategies for Diverse Derivatizations
Orthogonal protection is a fundamental concept in the synthesis of complex molecules derived from this compound. It involves the use of multiple protecting groups, each of which can be removed under specific chemical conditions without affecting the others. nih.gov This allows for the selective modification of different functional sites within the molecule.
The carboxybenzyl (Cbz) group is a cornerstone of many orthogonal strategies. It is typically removed by catalytic hydrogenolysis, a condition that does not cleave many other common protecting groups. This makes it orthogonal to groups such as:
tert-butyloxycarbonyl (Boc): An acid-labile group, removed by treatment with acids like trifluoroacetic acid (TFA).
9-fluorenylmethoxycarbonyl (Fmoc): A base-labile group, removed by treatment with a mild base like piperidine.
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.
A practical example of an orthogonal strategy involves the synthesis of complex dendrons where a Cbz-protected acylhydrazine is present in the scaffold's repeating units and a Boc-protected amino group is at the periphery. mdpi.com The Boc groups can be selectively removed with acid to allow for peripheral modifications, while the Cbz groups remain intact. Subsequently, the Cbz groups can be removed by hydrogenolysis to functionalize the scaffold's interior, for instance, by conjugating a drug molecule. mdpi.com This high degree of control is essential for creating precisely structured and multifunctional molecules for advanced applications.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H2/Pd) | Boc, Fmoc, Alloc |
| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) | Cbz, Fmoc, Alloc |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc, Alloc |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst | Cbz, Boc, Fmoc |
Creation of Hybrid Molecules for Targeted Applications
β-Phenylalanine derivatives (β-PADs) are highly valued as core scaffolds for creating hybrid molecules designed for specific therapeutic purposes. nih.gov This strategy involves chemically linking the β-PAD scaffold to other pharmacologically active moieties to create a single molecule with enhanced or novel biological activity. The β-amino acid structure provides a stable and chiral backbone that can be readily functionalized.
In the field of oncology, researchers have synthesized hybrid molecules by using β-phenylalanine as a central scaffold to which other heterocyclic structures, such as sulfonamides, pyrazoles, and triazoles, are attached. For example, a series of novel β-phenylalanine derivatives containing a 4-methylbenzenesulfonamido group were synthesized and further derivatized to incorporate various azole moieties. mdpi.com These hybrid compounds were then evaluated for their antiproliferative activity against lung cancer cells, with some derivatives showing promising results. mdpi.com
Similarly, β-PADs have been used as precursors for molecules targeting Alzheimer's disease. By reacting a β-PAD with other reagents, researchers have created β-aryl-β-pyrrolylpropionic acids, which can be cyclized to form arylpyrrolizinones. nih.gov These resulting hybrid molecules have shown potential to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of the disease. nih.gov These examples demonstrate the power of using the this compound framework to build complex hybrid molecules for targeted therapeutic applications.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Insight
High-Resolution Nuclear Magnetic Resonance Techniques for Structural Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a compound like N-Cbz-beta-phenyl-D-phenylalanine, NMR would be instrumental in defining its conformational landscape, which includes the orientation of its phenyl rings and the flexibility of its backbone. While specific studies on this exact molecule are not readily found, the methodology is well-established from research on other peptides and β-amino acid derivatives. frontiersin.org
Detailed research on peptides containing similar residues, such as formyl-L-methionyl-L-leucyl-L-phenylalanine, demonstrates that a combination of NMR parameters can reveal a comprehensive picture of molecular dynamics. nih.gov Key NMR techniques and the insights they provide include:
Spin-Spin Coupling Constants (J-couplings): The magnitude of ³JNHCH coupling constants provides information about the dihedral angle of the peptide backbone, indicating a degree of rigidity or flexibility in solution. nih.gov
Spin-Lattice Relaxation (T₁) and Spin-Spin Relaxation (T₂) Times: Measurements of relaxation times and the use of isotopic substitution can help derive spectral density information. nih.gov This data provides quantitative insights into the rates of molecular motions, such as the rotational dynamics of the phenyl groups and the tumbling of the molecule in solution.
Chemical Shift Temperature Dependence: While sometimes used to infer the presence of intramolecular hydrogen bonds, the temperature dependence of amide proton chemical shifts requires careful interpretation, as it does not always directly confirm such bonds in peptides. nih.gov
In studies of β-proline oligopeptides, NMR has shown that such molecules can exist in several conformational states that interconvert slowly on the NMR timescale. frontiersin.org The steric hindrance caused by bulky groups, such as phenyl rings, can significantly influence the energy barrier between different conformers and determine the dominant structure in solution. frontiersin.org For this compound, with its two phenyl groups on the β-carbon, similar steric effects would be expected to heavily influence its conformational preferences.
Table 1: Application of NMR Parameters in Structural Dynamics Analysis
| NMR Parameter | Information Gained | Relevance to this compound |
|---|---|---|
| ³J Coupling Constants | Provides data on dihedral angles along the molecular backbone. nih.gov | Would define the preferred torsion angles of the N-Cα-Cβ-C backbone. |
| Nuclear Overhauser Effect (NOE) | Indicates spatial proximity (< 5 Å) between atoms. | Would determine the orientation of the two phenyl rings relative to each other and the backbone. |
| Relaxation Times (T₁, T₂) | Measures the rates of molecular motion and tumbling. nih.gov | Would quantify the rotational freedom and dynamics of the phenyl side chains. |
| Chemical Shift Perturbations | Reveals changes in the electronic environment upon interaction. | Could map binding interfaces with other molecules, such as lipids or solvents. |
X-ray Diffraction for Crystal Packing and Absolute Configuration Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in the solid state. This technique would unambiguously establish the bond lengths, bond angles, and torsion angles of this compound. Crucially, it would also reveal how individual molecules pack together to form a crystal lattice and confirm the absolute configuration (D- or L-form) of the chiral center.
Currently, a specific crystal structure for this compound is not available in publicly accessible crystallographic databases. However, the principles of the technique are universally applicable. The process involves growing a suitable single crystal, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a model of the molecular structure is built and refined.
For chiral molecules like this one, X-ray diffraction is particularly powerful for determining the absolute configuration without ambiguity, often through the use of anomalous dispersion effects. This is a standard method for validating the stereochemistry of synthetic products. Furthermore, the analysis of the crystal structure reveals the intermolecular interactions, such as hydrogen bonds and π-stacking between phenyl rings, that govern the packing of molecules in the solid state. This information is vital for understanding the material properties of the compound.
Table 2: Hypothetical Crystallographic Data for a Molecular Crystal
| Parameter | Description | Significance for this compound |
|---|---|---|
| Space Group | Describes the symmetry of the unit cell. | Defines the fundamental packing arrangement of the molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating box that forms the crystal. | Provides the size and shape of the basic building block of the crystal. |
| Z Value | The number of molecules in one unit cell. | Indicates how many molecules are in the asymmetric unit. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor signifies a high-quality, reliable structure determination. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | Would definitively confirm the 'D' configuration of the phenylalanine core. |
Spectroscopic Investigations of Intermolecular Interactions (e.g., with Phospholipid Bilayers, Ionic Liquids)
Understanding how a molecule interacts with biological membranes is critical for assessing its potential biological activity. Spectroscopic techniques are essential for probing these interactions at a molecular level. While no studies detailing the interaction of this compound with phospholipid bilayers or ionic liquids were found, the methodologies have been extensively developed for other membrane-active molecules. mdpi.comnih.gov
Interaction with Phospholipid Bilayers:
Model membranes, such as liposomes made from lipids like dipalmitoylphosphatidylcholine (DPPC), are commonly used to study drug-membrane interactions. mdpi.com
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique can provide detailed information about a molecule's effect on the lipid bilayer. By monitoring the vibrational frequencies of the lipid's phosphate (B84403) and carbonyl groups, researchers can determine if a compound binds to the polar headgroup region of the membrane. mdpi.com Changes in the CH₂ stretching vibrations of the lipid acyl chains indicate alterations in membrane fluidity and order.
Fluorescence Spectroscopy: This method uses fluorescent probes that embed within the lipid bilayer to report on their local environment. Probes like Laurdan and Prodan are sensitive to the polarity of their surroundings. nih.gov A change in their emission spectra upon the introduction of a compound like this compound would indicate that the compound has entered the membrane and altered the local water content and lipid packing. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat changes associated with the phase transition of the lipid bilayer from a gel to a liquid-crystalline state. A shift in the phase transition temperature or a broadening of the transition peak upon addition of a compound indicates that it has incorporated into the membrane and disrupted the lipid packing. mdpi.com
Interaction with Ionic Liquids:
Spectroscopic investigation into the interactions with ionic liquids would similarly rely on techniques like NMR and IR spectroscopy. Changes in the chemical shifts of the compound and the ionic liquid in NMR spectra would indicate which parts of the molecules are interacting. IR spectroscopy could reveal changes in hydrogen bonding and other intermolecular forces. No specific studies for this class of interaction with this compound are currently available.
Table 3: Spectroscopic Techniques for Studying Membrane Interactions
| Technique | Probe/Method | Information Obtained |
|---|---|---|
| ATR-FTIR Spectroscopy | Monitors vibrational modes of lipid functional groups (phosphate, carbonyl, acyl chains). mdpi.com | Determines the location of the molecule in the bilayer and its effect on lipid order. mdpi.com |
| Fluorescence Spectroscopy | Uses environment-sensitive probes (e.g., Laurdan, Prodan) embedded in the membrane. nih.gov | Reports on changes in membrane polarity, hydration, and lipid packing. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measures the temperature and enthalpy of the lipid phase transition. mdpi.com | Reveals the extent of membrane disruption and perturbation of lipid packing. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Observes changes in chemical shifts and relaxation rates of both the molecule and the lipids. | Provides high-resolution data on the depth of insertion and specific atomic-level interactions. |
Emerging Research Directions and Future Innovations
Exploration in Bio-based Materials and Supramolecular Assemblies
The inherent ability of amino acid derivatives to self-assemble into well-ordered nanostructures is a burgeoning field of research, with N-Cbz-beta-phenyl-D-phenylalanine and its analogs at the forefront of this exploration. The presence of aromatic rings and the Cbz protecting group facilitates π-π stacking and hydrogen bonding interactions, which are crucial for the formation of supramolecular structures such as hydrogels, nanofibers, and nanotubes.
Research into similar dipeptides, such as those containing norvaline and phenylalanine, has demonstrated that the stereochemistry and sequence of the amino acids play a critical role in their self-assembly behavior and the resulting material properties. mdpi.com For instance, studies on the self-assembly of L-phenylalanine have shown that electrostatic interactions can hinder fibril formation, highlighting the sensitivity of the assembly process to environmental conditions. nih.gov The position of a phenyl group within a peptide sequence can dramatically alter the architecture of self-assembling materials, influencing whether twisted nanofibers or stacked bilayers are formed. nih.gov
Furthermore, N-protected phenylalanine derivatives have been shown to form supramolecular hydrogels with potential applications in sustained drug release. nih.gov For example, a perfluorinated fluorenylmethyloxycarbonyl-modified phenylalanine derivative was used to create hydrogels capable of encapsulating and releasing proteins over time. nih.gov These findings suggest that this compound could be a valuable building block for creating novel bio-based materials with tunable properties for applications in tissue engineering, regenerative medicine, and as matrices for controlled-release systems. The investigation into its self-assembly in various solvents and conditions is a promising avenue for future research.
Advancements in Stereoselective Biocatalysis for Analog Production
The production of enantiomerically pure analogs of this compound is crucial for their application in pharmaceuticals and materials science. Traditional chemical synthesis methods often result in racemic mixtures, requiring challenging and costly separation processes. Consequently, there is a significant shift towards stereoselective biocatalysis, which utilizes enzymes to produce specific stereoisomers with high efficiency and selectivity.
A recent review highlights the advancements in synthesizing β-phenylalanine derivatives, emphasizing the use of various enzymes. nih.gov Lipases, such as Amano PS lipase (B570770) from Burkholderia cepacia, have been employed for the selective hydrolysis of esters to yield enantiopure (R)-β-phenylalanine with high enantiomeric excess (>99%). nih.gov Similarly, ω-transaminases (ω-TA) are utilized for the kinetic resolution and enantioselective synthesis of β-phenylalanine derivatives, allowing for the specific isolation of the (R)-enantiomer. nih.gov
Furthermore, significant progress has been made in engineering biocatalysts for the asymmetric synthesis of D-phenylalanines. researchgate.net This includes the protein engineering of enzymes like D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases to enhance their activity and substrate specificity for producing D-phenylalanine and its derivatives. researchgate.net The development of (chemo)enzymatic cascades, where multiple enzymes work in sequence, is also a promising strategy for the efficient production of complex chiral molecules. researchgate.net These advancements in biocatalysis are paving the way for the sustainable and scalable production of a diverse range of this compound analogs with tailored properties for various applications.
Table 1: Enzymes Used in the Stereoselective Synthesis of Phenylalanine Derivatives
| Enzyme Class | Example Enzyme | Application | Reference |
| Lipase | Amano PS lipase (Burkholderia cepacia) | Selective ester hydrolysis for (R)-β-phenylalanine production. | nih.gov |
| ω-Transaminase | ω-TA from various bacteria | Kinetic resolution for the isolation of (R)-enantiomers of β-phenylalanine derivatives. | nih.gov |
| Dehydrogenase | D-amino acid dehydrogenase | Asymmetric synthesis of D-phenylalanines. | researchgate.net |
| Transaminase | D-amino acid transaminase | Asymmetric synthesis of D-phenylalanines. | researchgate.net |
| Lyase | Phenylalanine ammonia-lyase | Production of D-phenylalanines. | researchgate.net |
Computational Chemistry Approaches to Structure-Function Relationships
Computational chemistry has become an indispensable tool for understanding the intricate relationship between the molecular structure of compounds like this compound and their functional properties. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) provide valuable insights into the conformational behavior, intermolecular interactions, and reactivity of these molecules.
A study utilizing MD simulations on the closely related N-Cbz-L-phenylalanine in methanol (B129727) investigated structural properties like radial pair distribution functions and hydrogen bonding at different temperatures. researchgate.net Such simulations help to elucidate the interactions between the solute and solvent molecules, which is crucial for predicting solubility and self-assembly behavior. These computational approaches can be readily applied to the D-enantiomer to understand its unique properties.
Furthermore, computational methods are extensively used in structure-activity relationship (SAR) studies to design and optimize molecules with specific biological activities. nih.govmdpi.comfrontiersin.orgmdpi.com For instance, in the development of novel HIV-1 capsid binders, the phenylalanine core was identified as crucial for antiviral activity through SAR studies. mdpi.com Molecular dynamics simulations were then used to compare the binding stability of newly designed compounds with the lead compound. mdpi.com Similarly, SAR studies on benzothiazole-phenyl analogs as multi-target inhibitors for pain relief have demonstrated the importance of substituent placement on the aromatic rings for enzymatic activity. nih.gov These examples underscore the power of computational chemistry in predicting the biological activity and guiding the synthesis of novel analogs of this compound for therapeutic purposes.
Table 2: Computational Methods in the Study of Phenylalanine Derivatives
| Computational Method | Application | Key Findings/Insights | Reference |
| Molecular Dynamics (MD) Simulation | Studying the structural properties of N-Cbz-L-phenylalanine in methanol. | Provided insights into solute-solvent interactions and conformational behavior. | researchgate.net |
| Structure-Activity Relationship (SAR) | Design of novel HIV-1 capsid binders based on a phenylalanine core. | Identified the phenylalanine core as essential for antiviral activity. | mdpi.com |
| Structure-Activity Relationship (SAR) | Development of benzothiazole-phenyl analogs for pain relief. | Showed the influence of substituent positioning on enzymatic inhibition. | nih.gov |
| Structure-Activity Relationship (SAR) | Exploration of N-substituted phenyldihydropyrazolones against Trypanosoma cruzi. | Determined that apolar compounds generally showed better activity. | frontiersin.org |
Integration into Novel Drug Delivery System Components
The unique physicochemical properties of this compound make it an attractive candidate for incorporation into novel drug delivery systems. Its amphiphilic nature, arising from the hydrophobic phenyl and Cbz groups and the hydrophilic amino acid backbone, can be exploited for the formation of nanoparticles, liposomes, and hydrogels designed for targeted and controlled drug release.
Research on peptide-based drug delivery systems has shown that molecules containing phenylalanine can self-assemble into various nanostructures suitable for encapsulating therapeutic agents. nih.govmdpi.com The ability to form nanofibrous scaffolds from self-assembling beta-sheet peptides containing phenylalanine has been demonstrated, with the potential for controlled release of drugs. nih.gov The architecture of these scaffolds, and thus their release characteristics, can be finely tuned by subtle changes in the peptide sequence, such as the position of the phenylalanine residue. nih.gov
Moreover, supramolecular hydrogels derived from modified phenylalanine have been successfully used for the sustained release of functional proteins. nih.gov These hydrogels offer biocompatibility advantages over traditional polymer-based systems. nih.gov The development of nanoparticles for brain drug delivery is another promising area, where the surface of nanoparticles can be functionalized with specific ligands to facilitate crossing the blood-brain barrier. nih.gov Given these advancements, this compound could be engineered into smart drug delivery vehicles that respond to specific physiological cues, such as pH or enzyme concentration, to release their payload at the target site, thereby enhancing therapeutic efficacy and minimizing side effects.
Q & A
Q. How do competing protective groups (e.g., Fmoc, Boc) compare in terms of steric effects and deprotection efficiency for this derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
